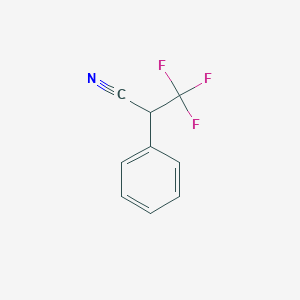

3,3,3-Trifluoro-2-phenylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTJSBZHRDAELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180068-30-8 | |

| Record name | 3,3,3-trifluoro-2-phenylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3,3,3 Trifluoro 2 Phenylpropanenitrile

Reactivity of the Nitrile Functional Group

The nitrile group in 3,3,3-Trifluoro-2-phenylpropanenitrile is a versatile functional handle, susceptible to a variety of transformations. Its reactivity is significantly influenced by the adjacent electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the nitrile carbon.

Nucleophilic Additions to the Nitrile

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for the addition of various nucleophiles. In a reaction analogous to the addition of nucleophiles to (E)-3-phenylsulfonylprop-2-enenitrile, it is expected that a range of nucleophiles can add across the nitrile bond of this compound. scispace.comresearchgate.net The initial product of such an addition would be an imine anion, which can then be protonated to form an imine or undergo further reaction depending on the reaction conditions and the nature of the nucleophile.

For instance, the reaction with organometallic reagents like Grignard or organolithium compounds would lead to the formation of a ketone after hydrolysis of the intermediate imine. The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic nitrile carbon, followed by hydrolysis.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions to yield carboxylic acids or amides as intermediates. In the case of this compound, hydrolysis would lead to the formation of 3,3,3-Trifluoro-2-phenylpropanoic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid. Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation steps to form the carboxylate salt, which is then acidified to give the carboxylic acid. The presence of the trifluoromethyl group is expected to influence the rate of hydrolysis due to its strong electron-withdrawing nature.

The partial hydrolysis of the nitrile can lead to the corresponding amide, 3,3,3-Trifluoro-2-phenylpropanamide. This can often be achieved using specific catalysts or controlled reaction conditions. For example, enzymatic hydrolysis using amidases has been shown to be effective for the synthesis of amides from related trifluoromethyl-containing compounds. google.comresearchgate.net

| Reaction | Reagents and Conditions | Product |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | 3,3,3-Trifluoro-2-phenylpropanoic acid |

| Partial Hydrolysis (Amidation) | Controlled acid/base or enzymatic | 3,3,3-Trifluoro-2-phenylpropanamide |

Reductions to Amines and Imines

The nitrile group can be reduced to either a primary amine or an imine. The reduction to a primary amine, 3,3,3-Trifluoro-2-phenylpropan-1-amine, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Catalytic hydrogenation of nitriles is a common industrial process. For instance, the heterogeneous catalytic hydrogenation of 3-phenylpropionitrile (B121915) over palladium on carbon (Pd/C) has been studied, yielding the corresponding primary amine. nih.gov A similar approach could be applied to this compound. The reaction typically proceeds via an intermediate imine which is further reduced to the amine.

The reduction can be stopped at the imine stage using milder reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. The resulting imine can then be hydrolyzed to an aldehyde, providing a synthetic route to 3,3,3-Trifluoro-2-phenylpropanal.

| Reaction | Reagents and Conditions | Product |

| Reduction to Primary Amine | 1. LiAlH₄, Et₂O 2. H₂O | 3,3,3-Trifluoro-2-phenylpropan-1-amine |

| H₂, Pd/C | 3,3,3-Trifluoro-2-phenylpropan-1-amine | |

| Reduction to Imine/Aldehyde | 1. DIBAL-H, Toluene, -78 °C 2. H₂O | 3,3,3-Trifluoro-2-phenylpropanal |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is generally considered to be highly stable and relatively inert due to the strength of the carbon-fluorine bonds. reddit.com However, its powerful electron-withdrawing nature significantly influences the reactivity of the rest of the molecule.

Influence on Adjacent Carbon Acidity and Electrophilicity

The primary influence of the trifluoromethyl group in this compound is its strong inductive electron-withdrawing effect (-I effect). wikipedia.org This effect has two major consequences on the adjacent benzylic carbon:

Increased Acidity of the Benzylic Proton: The -CF₃ group stabilizes the conjugate base formed upon deprotonation of the α-carbon. This increased acidity makes the benzylic proton more susceptible to abstraction by a base, facilitating the formation of a carbanion. This carbanion can then participate in various reactions, such as alkylations and aldol-type condensations.

Increased Electrophilicity of the Nitrile Carbon: As mentioned earlier, the electron-withdrawing nature of the -CF₃ group enhances the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack. This is a key factor in the reactivity of the nitrile group as detailed in section 3.1.

A study on the [3+2] cycloaddition reaction of an enol acetate (B1210297) containing a trifluoromethyl group demonstrated that the presence of the CF₃ group accelerates the reaction rate, highlighting its activating effect. nih.gov

Transformations Involving C-F Bond Activation

While C-F bonds are notoriously strong and difficult to break, research has shown that their activation is possible under specific conditions, often involving transition metal complexes or photoredox catalysis. nih.govnih.gov The activation of C-F bonds is a significant area of research due to the prevalence of organofluorine compounds in pharmaceuticals and agrochemicals. wikipedia.orgwikipedia.org

In the context of this compound, direct C-F bond activation would be challenging but not inconceivable. For instance, frustrated Lewis pairs (FLPs) have been shown to mediate selective C-F activation in trifluoromethyl groups. researchgate.net Such a reaction would likely proceed via a single electron transfer mechanism, leading to the formation of a difluoroalkyl radical.

Reactivity of the Chiral α-Carbon and Phenyl Moiety

The chemical character of this compound is dominated by the interplay of its three key functional components: the highly electron-withdrawing trifluoromethyl (CF₃) group, the nitrile (CN) group, and the phenyl (C₆H₅) ring, all attached to a single stereogenic carbon center. This unique arrangement dictates the reactivity at both the α-carbon and the aromatic ring.

Stereoselective Transformations at the α-Center

The α-carbon of this compound is a chiral center, making it a target for various stereoselective transformations. The adjacent CF₃ and CN groups render the α-proton highly acidic, facilitating its removal to form a stabilized carbanion. This carbanion can then serve as a nucleophile in a variety of reactions.

While specific, documented stereoselective transformations starting from racemic or enantiopure this compound are not extensively reported in the literature, the synthesis of related chiral trifluoromethylated compounds provides insight into potential reaction pathways. For instance, the catalytic asymmetric synthesis of molecules with similar structural motifs often employs chiral phase-transfer catalysts or chiral Lewis acids to control the stereochemical outcome. nih.govnih.gov Such methodologies could theoretically be applied to the alkylation or other functionalization of the α-position of this compound with high enantioselectivity.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing influence of the substituent, -CH(CF₃)CN, is a crucial factor in determining the regioselectivity of these reactions. The entire substituent is connected to the aromatic ring via a benzylic carbon, which is sp³-hybridized. This insulates the ring from the resonance-withdrawing effects of the nitrile group.

In analogous compounds like 3-phenylpropanenitrile, where the cyano group is separated from the ring by an alkyl chain, electrophilic substitution occurs at the ortho and para positions. vaia.comvaia.com It is therefore predicted that reactions such as nitration, halogenation, and Friedel-Crafts reactions on this compound would yield a mixture of ortho- and para-substituted products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(Nitrophenyl)-3,3,3-trifluoro-2-propanenitrile (ortho and para isomers) |

| Bromination | Br₂, FeBr₃ | 1-(Bromophenyl)-3,3,3-trifluoro-2-propanenitrile (ortho and para isomers) |

This table is based on established principles of electrophilic aromatic substitution and analogies with similar molecules, as specific experimental data for this compound is limited.

Benzylic Functionalization Reactions

The term "benzylic functionalization" typically refers to reactions at the carbon atom directly attached to a phenyl ring. In the case of this compound, this corresponds to the chiral α-carbon. As discussed, the pronounced acidity of the α-hydrogen makes this position ripe for deprotonation followed by reaction with an electrophile.

General methods for benzylic functionalization often involve deprotonation using a strong base to generate a benzylic carbanion, which can then be trapped by a variety of electrophiles. nih.gov Given the stability of the carbanion intermediate of this compound, it would be an excellent candidate for such reactions, allowing for the introduction of alkyl, acyl, and other functional groups at the stereocenter.

Detailed Reaction Mechanisms and Kinetic Studies

A thorough understanding of reaction mechanisms and kinetics is essential for optimizing reaction conditions and controlling product outcomes.

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the reaction pathways of this compound.

In Stereoselective Transformations: The choice of a chiral catalyst is paramount for achieving enantioselectivity in reactions at the α-center. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are effective in promoting asymmetric alkylations of carbon acids. nih.gov Chiral Lewis acids, such as those based on BINOL or BOX ligands complexed to a metal center, could also be employed to catalyze enantioselective additions to the nitrile group or reactions involving the α-carbanion. nih.govmdpi.com

In Electrophilic Aromatic Substitution: The mechanism involves the generation of a strong electrophile, typically by a Lewis or Brønsted acid catalyst. wikipedia.orglkouniv.ac.in For example, in Friedel-Crafts acylation, a Lewis acid like AlCl₃ is used to generate the acylium ion electrophile. mdpi.com

In Benzylic Functionalization: The choice of base is critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be effective for deprotonation without competing side reactions. In phase-transfer catalysis, a combination of an inorganic base (like NaOH) and a phase-transfer catalyst (like a quaternary ammonium (B1175870) salt) facilitates the deprotonation at the interface of two phases. acs.org

Rate-Determining Steps and Reaction Intermediates

The identification of rate-determining steps and reaction intermediates is fundamental to elucidating reaction mechanisms.

For Reactions at the α-Center: For reactions involving the α-carbanion, the initial deprotonation can be the rate-determining step, depending on the strength of the base and the acidity of the substrate. The key reaction intermediate is the planar, sp²-hybridized carbanion, which is stabilized by the inductive and resonance effects of the adjacent nitrile and trifluoromethyl groups. The subsequent reaction of this carbanion with an electrophile is typically fast. Kinetic isotope effect studies, for instance by replacing the α-hydrogen with deuterium, could be used to probe whether the C-H bond cleavage is involved in the rate-determining step. acs.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Phenylpropanenitrile |

| Toluene |

| Ethylbenzene |

| Nitric acid |

| Sulfuric acid |

| Bromine |

| Iron(III) bromide |

| Aluminum chloride |

| Lithium diisopropylamide (LDA) |

Stereochemical Outcomes and Diastereomeric/Enantiomeric Ratio Control

The stereochemical control in reactions leading to the formation of β-trifluoromethylated nitriles, such as this compound, is a critical aspect of their synthesis, particularly when targeting specific stereoisomers for applications in fields like medicinal chemistry. The introduction of a chiral center at the C2 position, adjacent to the trifluoromethyl group, necessitates the use of asymmetric synthesis strategies to control the diastereomeric and enantiomeric outcomes.

Research into the catalytic asymmetric synthesis of related compounds, such as β-nitronitriles bearing a C-CF3 stereogenic center, provides significant insights into the methodologies for achieving high levels of stereoselectivity. These studies often employ chiral catalysts to orchestrate the enantioselective addition of nucleophiles to trifluoromethylated substrates.

A notable example is the catalytic asymmetric synthesis of (S)-3,3,3-Trifluoro-2-(nitromethyl)-2-phenylpropanenitrile, a close analogue of the target compound. In this synthesis, the use of a chiral catalyst facilitates the formation of one enantiomer in preference to the other. The efficiency of this stereochemical control is quantified by the enantiomeric excess (ee), which measures the purity of the chiral substance.

Detailed analysis of the reaction product using chiral High-Performance Liquid Chromatography (HPLC) allows for the precise determination of the enantiomeric ratio. For the synthesis of (S)-3,3,3-Trifluoro-2-(nitromethyl)-2-phenylpropanenitrile, a significant enantiomeric excess has been reported, indicating a highly effective asymmetric induction by the catalyst system.

The following table summarizes the stereochemical outcome for the synthesis of this related β-nitronitrile, showcasing the level of enantiomeric control that can be achieved.

| Parameter | Value |

|---|---|

| Enantiomeric Ratio (major:minor) | 97.24:2.76 |

| Enantiomeric Excess (ee) | 94.48% |

| Specific Rotation [α]D27 | +47.4 (c 1.0, CHCl3) |

| Specific Rotation (after crystallization) [α]D27 | +59.3 (c 1.0, CHCl3) |

The data clearly demonstrates that a high degree of enantioselectivity can be realized, yielding the desired (S)-enantiomer in significant excess. rsc.org The increase in specific rotation after crystallization further indicates the purification of the major enantiomer. Such methodologies, while demonstrated on a closely related structure, are foundational for the development of stereoselective routes to this compound itself. The principles of using chiral catalysts to control the approach of reactants and stabilize the transition state leading to one enantiomer are directly applicable.

Further research in this area continues to focus on the design of more efficient and selective catalysts, as well as the optimization of reaction conditions to maximize both the yield and the stereochemical purity of the final product. The ability to predictably generate either enantiomer of this compound is a key objective for its potential use as a chiral building block in the synthesis of more complex molecules.

Applications of 3,3,3 Trifluoro 2 Phenylpropanenitrile As a Versatile Synthetic Building Block

Precursors in the Synthesis of Advanced Fluorinated Scaffolds

The unique combination of functional groups in 3,3,3-trifluoro-2-phenylpropanenitrile makes it an important starting material for creating sophisticated fluorinated molecules, which are of significant interest in medicinal chemistry and materials science.

The presence of a nitrile group and an adjacent stereocenter in this compound provides a direct pathway to chiral fluorinated amines and alcohols. These chiral building blocks are highly sought after due to the beneficial properties that fluorine atoms can impart on biologically active molecules, such as increased metabolic stability and binding affinity.

The synthesis of chiral fluorinated amines can be achieved through the asymmetric reduction of the nitrile group. While direct catalytic asymmetric hydrogenation of the nitrile in this compound is a plausible route, related strategies often involve the use of chiral auxiliaries. For instance, the use of N-tert-butylsulfinyl imines has proven to be a successful strategy for the stereoselective synthesis of a variety of fluorinated chiral amines. sigmaaldrich.com This method offers high stereoselectivity and a broad substrate scope. sigmaaldrich.com Asymmetric hydrogenation of related enamides is another powerful approach to access chiral amines. nih.gov

Similarly, chiral fluorinated alcohols can be synthesized from this compound. This typically involves a two-step process: first, the hydrolysis of the nitrile group to a carboxylic acid, followed by the asymmetric reduction of the resulting acid or its ester derivative to the corresponding alcohol. Chemoenzymatic methods, utilizing alcohol dehydrogenases, have been shown to be highly effective for the asymmetric reduction of prochiral fluorinated ketones to their corresponding chiral alcohols with high enantiomeric excess. nih.gov The reduction of related α-trifluoromethyl ketones using chiral metal catalysts or boranes is also a well-established method. chim.it

Table 1: Synthetic Pathways to Chiral Fluorinated Amines and Alcohols

| Target Compound | Precursor | Key Transformation | Reagents/Catalysts |

| Chiral Fluorinated Amine | This compound | Asymmetric reduction of nitrile | Chiral catalysts (e.g., Rh, Ir, Ru complexes) uchicago.edudu.edu.eg, Chiral auxiliaries sigmaaldrich.com |

| Chiral Fluorinated Alcohol | 3,3,3-Trifluoro-2-phenylpropanoic acid (from hydrolysis of the nitrile) | Asymmetric reduction of carboxylic acid/ester | Chiral boranes chim.it, Alcohol dehydrogenases nih.gov |

The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals. nih.gov this compound can be used to introduce the trifluoromethyl-phenylpropyl moiety into larger, more complex molecular architectures. The reactivity of the alpha-proton, activated by both the phenyl and nitrile groups, allows for the use of this compound as a nucleophile in various carbon-carbon bond-forming reactions.

For example, deprotonation of the α-position can generate a carbanion that can participate in alkylation or acylation reactions, thereby extending the carbon skeleton. While this compound is not a "trifluoromethylating agent" in the sense of transferring only the CF3 group, it serves as a valuable building block for incorporating the entire trifluoromethylated phenylpropyl scaffold. The functionalization of related low-cost industrial chemicals like 3,3,3-trifluoropropene (B1201522) (TFP) highlights the importance of such building blocks in creating diverse trifluoromethylated compounds. organic-chemistry.org

Utility in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the incorporation of fluorine into these structures can significantly enhance their biological activity. This compound is a potential precursor for the synthesis of various fluorinated nitrogen-containing heterocycles.

The nitrile group in this compound is a key functional group for participating in annulation reactions to form heterocyclic rings. For the synthesis of pyrazoles, the nitrile can react with hydrazine (B178648) derivatives. A common method for pyrazole (B372694) synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. chim.itorganic-chemistry.org In the case of this compound, it can potentially be converted into a β-keto nitrile or a related derivative which can then undergo cyclization with hydrazine to form a trifluoromethyl-substituted pyrazole. The synthesis of 3-trifluoromethylpyrazoles has been achieved through a three-component coupling of aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene, showcasing the utility of trifluoromethylated building blocks in pyrazole synthesis. researchgate.net

For the synthesis of quinolines, the Friedländer annulation is a widely used method, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. du.edu.egnih.gov The α-methylene group in this compound could potentially be activated to participate in such a condensation, leading to the formation of a trifluoromethyl-substituted quinoline (B57606). The synthesis of 3-CF3-4-acyl-substituted quinolines has been reported via a cascade reaction of nitrosoarenes and β-CF3-1,3-enynes, further demonstrating the feasibility of incorporating trifluoromethyl groups into the quinoline scaffold. rsc.org

Beyond the synthesis of simple heterocycles, this compound can be envisioned as a starting point for the construction of more complex fused ring systems. The phenyl ring can undergo further functionalization or participate in intramolecular cyclization reactions. For instance, if an appropriate functional group is introduced onto the phenyl ring, an intramolecular cyclization could lead to the formation of a fused heterocyclic system containing the trifluoromethylated phenylpropanenitrile moiety. The synthesis of N-fused heterocycles via acyl-transfer in heteroaryl ketones demonstrates a strategy where a side chain is involved in the formation of a fused ring system. nih.gov

Role in the Generation of Chemically and Biologically Relevant Derivatives (focus on chemical transformations for research purposes)

For research purposes, this compound can be transformed into a variety of derivatives to explore their chemical properties and potential biological activities. The primary sites for chemical transformation are the nitrile group and the acidic α-proton.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding amide, 3,3,3-trifluoro-2-phenylpropanamide, or the carboxylic acid, 3,3,3-trifluoro-2-phenylpropanoic acid. These derivatives can then be used in a wide range of further reactions, such as amide coupling or esterification, to generate a library of compounds for screening. Enzymatic hydrolysis of related nitriles has also been explored for the synthesis of chiral carboxylic acids. researchgate.net

The acidic proton at the α-position can be removed by a suitable base to form a nucleophilic carbanion. This carbanion can react with various electrophiles, such as alkyl halides or carbonyl compounds, in alkylation and aldol-type reactions, respectively. These transformations allow for the elaboration of the carbon skeleton and the introduction of additional functional groups, leading to a diverse set of derivatives for chemical and biological evaluation.

Table 2: Key Chemical Transformations of this compound for Derivative Synthesis

| Functional Group | Transformation | Product Type | Potential Applications |

| Nitrile | Hydrolysis | Amide, Carboxylic Acid | Precursors for further functionalization (e.g., amide coupling) |

| Nitrile | Reduction | Primary Amine | Building block for imine formation, further alkylation |

| α-Proton | Deprotonation followed by Alkylation | α-Substituted Nitriles | Elaboration of the carbon skeleton |

| α-Proton | Deprotonation followed by Aldol Reaction | β-Hydroxy Nitriles | Introduction of hydroxyl functionality |

Synthesis of Trifluoromethylated Amino Acid Analogues

The synthesis of non-proteinogenic amino acids, particularly those containing fluorine, is of significant interest for the development of novel therapeutics and as tools for chemical biology. nih.gov While direct research explicitly detailing the use of this compound for this purpose is not extensively documented in readily available literature, its structure suggests a plausible pathway.

The nitrile group of this compound can, in principle, be hydrolyzed to a carboxylic acid and the alpha-carbon can be functionalized to introduce an amino group, leading to the formation of a trifluoromethylated phenylalanine analogue. The general importance of trifluoromethylated amino acids is well-established, as they can confer unique conformational constraints and metabolic stability to peptides and proteins. nih.govresearchgate.net The development of synthetic routes to access these valuable compounds is an active area of research. lookchem.com

Creation of Functionalized Propanenitrile Derivatives for Probe Development

Fluorescent probes are indispensable tools in biomedical research for the visualization and tracking of biological processes. bath.ac.uknih.gov The development of novel fluorophores with tailored properties is a continuous effort. Propanenitrile derivatives are known scaffolds for the construction of fluorescent probes.

Although specific examples of using this compound for probe development are not prominently reported, its phenyl group can be functionalized to introduce fluorogenic moieties. The nitrile group can also participate in cyclization reactions to form heterocyclic systems that often form the core of fluorescent dyes. rsc.orgresearchgate.net The trifluoromethyl group can enhance the photophysical properties of a fluorophore, such as improving its photostability and quantum yield, and can also be used to modulate the probe's interaction with its biological target.

Contributions to Materials Science Precursors

The incorporation of fluorine into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical properties. Trifluoromethyl-containing compounds are often used as monomers or additives in the synthesis of advanced materials. thieme-connect.comrsc.org

Currently, there is a lack of specific research in the public domain that explicitly details the use of this compound as a precursor for materials science applications beyond the general context of organofluorine chemistry. However, its structure suggests potential. The phenyl ring could be modified to introduce polymerizable groups, and the trifluoromethyl group would then be incorporated into the resulting polymer, potentially enhancing its properties. The nitrile group could also be transformed into other functional groups suitable for polymerization or for grafting onto material surfaces. Further research is needed to explore these possibilities.

Advanced Characterization and Computational Methodologies

Advanced Spectroscopic Techniques for Mechanistic Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for the real-time observation of chemical reactions and the unambiguous determination of molecular structures, including the stereochemistry of chiral centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in situ, allowing for the identification of reactants, products, and key intermediates without the need for isolation. youtube.com Techniques such as in-line flow NMR can be adapted to continuously analyze the effluent from a reactor, providing real-time kinetic data and insight into reaction efficiency. univ-nantes.fr For reactions involving 3,3,3-Trifluoro-2-phenylpropanenitrile, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

For stereochemical analysis, the determination of enantiomeric excess and the assignment of absolute configuration are critical. This is often achieved by derivatizing the chiral compound with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its reactive analogs like Mosher's acid chloride or isocyanate. nih.govnih.gov When a racemic or enantioenriched sample of a chiral alcohol or amine is reacted with an enantiopure MTPA analog, a mixture of diastereomers is formed. These diastereomers exhibit distinct NMR spectra.

The difference in chemical shifts (Δδ) between the corresponding protons of the two diastereomers (Δδ = δS - δR) can be used to assign the absolute configuration based on the empirical model developed by Mosher. nih.gov A consistent pattern of positive and negative Δδ values for protons located on either side of the newly formed ester or amide bond provides a reliable method for stereochemical assignment. nih.gov

Table 1: Illustrative Δδ (δS - δR) Values for a Diastereomeric Ester Pair Formed with an MTPA Analog This table is a hypothetical example based on the established Mosher's method principles.

| Proton Group | δ (S-isomer) (ppm) | δ (R-isomer) (ppm) | Δδ (ppm) | Inferred Position Relative to MTPA Phenyl Group |

| H-a | 4.25 | 4.20 | +0.05 | Shielded |

| H-b | 2.10 | 2.18 | -0.08 | Deshielded |

| H-c | 1.15 | 1.25 | -0.10 | Deshielded |

Mass Spectrometry for Reaction Pathway Intermediates

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying transient and low-abundance reaction intermediates that are often pivotal to a reaction mechanism. nih.govrsc.org Modern soft ionization techniques, such as Electrospray Ionization (ESI) and Desorption Electrospray Ionization (DESI), allow for the transfer of charged or charge-tagged intermediates from the solution phase into the gas phase with minimal fragmentation. nih.govresearchgate.net

The high mass accuracy of instruments like Orbitrap mass spectrometers enables the determination of the elemental composition of detected ions, confirming the identity of proposed intermediates. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be performed to fragment a mass-selected intermediate. The resulting fragmentation pattern provides valuable structural information, helping to distinguish between isomers and confirm the connectivity of atoms within the transient species. researchgate.net This methodology is crucial for verifying complex, multi-step reaction pathways that may be inaccessible to other spectroscopic methods. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering a molecular-level understanding of reaction pathways, selectivity, and structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. mdpi.com It is widely applied to map the potential energy surface of a chemical reaction, which includes identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net

By calculating the Gibbs free energy of activation (ΔG‡) for various possible reaction steps, DFT can distinguish between competing mechanisms (e.g., concerted versus stepwise) and identify the rate-determining step of a reaction. mdpi.com For reactions involving this compound, DFT can elucidate how the electron-withdrawing trifluoromethyl group and the phenyl ring influence the stability of intermediates and the energy of transition states, thereby controlling the reaction's feasibility and outcome. nih.gov

Table 2: Example DFT-Calculated Energy Profile for a Hypothetical Reaction Step This table represents typical data output from DFT calculations for mechanistic analysis.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactants | Starting Materials | 0.0 | - |

| TS1 | Transition State for Path A | +22.5 | Forming Bond: 2.1 Å |

| Intermediate | Covalent Intermediate | +5.2 | - |

| TS2 | Transition State for Path B | +28.1 | Forming Bond: 2.3 Å |

| Products | Final Products | -15.7 | - |

Prediction of Reactivity and Selectivity in Novel Transformations

A key strength of computational modeling is its predictive power. By comparing the activation energies for different regioisomeric or stereoisomeric pathways, DFT can accurately predict the selectivity of a reaction. nih.gov For instance, in a cycloaddition reaction, calculating the energy barriers for the ortho and meta attack pathways can determine which regioisomer will be preferentially formed. nih.gov

This predictive capability is invaluable for designing new reactions involving this compound. It allows chemists to screen potential substrates and catalysts in silico, saving significant time and resources by focusing experimental efforts on the most promising pathways. The presence of the trifluoromethyl group is known to significantly alter the electronic properties of nearby functional groups, and DFT calculations can quantify this effect on reactivity and selectivity. nih.gov

The three-dimensional shape (conformation) of this compound is critical to its reactivity, particularly in stereoselective reactions. Computational methods can be used to perform a systematic conformational search by rotating around the molecule's single bonds (e.g., the bond connecting the chiral carbon to the phenyl ring). The relative energies of the resulting conformers (rotamers) are calculated to identify the most stable, low-energy structures. rsc.orgmdpi.com

This analysis can predict the most likely conformation of the molecule in solution, which dictates how it will approach a reactant or fit into a catalyst's active site. mdpi.com The results from these calculations can be correlated with experimental data from NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons to validate the predicted internuclear distances and, by extension, the molecular conformation. mdpi.com

Table 3: Calculated Relative Energies of this compound Rotamers This table is a hypothetical representation of a conformational analysis study.

| Rotamer | Dihedral Angle (F₃C-C-C-Ph) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | 60° (gauche) | 0.00 | 73.1 |

| B | 180° (anti) | 1.50 | 8.8 |

| C | -60° (gauche) | 0.00 | 18.1 |

Ab Initio and Semi-Empirical Calculations for Electronic Structure Analysis

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to studying electronic structure. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed. DFT, in particular with hybrid functionals like B3LYP, has become a standard for obtaining reliable electronic properties of organic molecules. These calculations can elucidate key parameters such as molecular orbital energies, the distribution of electron density, and the nature of chemical bonds.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the complex equations of quantum mechanics. While less computationally intensive, they can still provide qualitatively accurate descriptions of electronic structure, making them useful for initial investigations or for studying very large molecular systems.

Detailed Research Findings

While specific ab initio or semi-empirical studies focused exclusively on this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry and studies on analogous compounds allow for a detailed projection of its electronic properties. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the phenyl ring significantly influences the electronic landscape of the molecule.

DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be expected to reveal a significant polarization of the C-F bonds, leading to a notable partial positive charge on the carbon atom of the trifluoromethyl group and partial negative charges on the fluorine atoms. This inductive effect would also influence the adjacent chiral center and the phenyl ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical reactivity and electronic transition properties. For this compound, the HOMO is anticipated to be localized primarily on the phenyl ring, characteristic of aromatic systems. The LUMO, conversely, is expected to have significant contributions from the π* orbitals of the phenyl ring and the nitrile group, as well as from the σ* orbitals of the C-F bonds due to the strong electron-withdrawing nature of the trifluoromethyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

The following tables present hypothetical yet representative data that would be expected from DFT (B3LYP/6-311++G(d,p)) and semi-empirical (PM3) calculations on this compound, based on findings for structurally similar molecules.

Interactive Data Tables

Table 1: Calculated Electronic Properties of this compound

| Parameter | Expected Value (DFT B3LYP/6-311++G(d,p)) | Expected Value (Semi-Empirical PM3) |

| Total Energy (Hartree) | -765.123 | - |

| HOMO Energy (eV) | -7.85 | -8.50 |

| LUMO Energy (eV) | -1.20 | -0.95 |

| HOMO-LUMO Gap (eV) | 6.65 | 7.55 |

| Dipole Moment (Debye) | 3.5 | 3.2 |

Note: These values are illustrative and based on typical results for analogous compounds.

Table 2: Selected Calculated NBO Charges of this compound (DFT B3LYP/6-311++G(d,p))

| Atom | Expected Charge (e) |

| C (of CF₃) | +0.85 |

| F (average) | -0.28 |

| C (chiral center) | +0.15 |

| N (of CN) | -0.45 |

| C (ipso-phenyl) | -0.10 |

Note: These values are illustrative and based on typical results for analogous compounds.

Future Research Directions and Perspectives on 3,3,3 Trifluoro 2 Phenylpropanenitrile Chemistry

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of α-aminonitriles, a class of compounds to which the derivative of 3,3,3-Trifluoro-2-phenylpropanenitrile belongs, has been a focal point of catalytic innovation. A significant advancement in this area is the development of asymmetric catalysts for the addition of cyanide to imines. thieme-connect.de For instance, Kobayashi and co-workers have pioneered a zirconium-based catalyst that is effective for both preformed aldimines and one-pot mixtures of aldehydes and amines, yielding α-aminonitriles with high enantiomeric excess. thieme-connect.dethieme-connect.de Future research will likely focus on refining these and other catalytic systems to enhance their efficiency, selectivity, and substrate scope, particularly for challenging trifluoromethylated substrates.

The use of nonmetallic catalysts and alternative cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) also presents a promising avenue for exploration. thieme-connect.de While TMSCN can add to imines under nonaqueous conditions, the reactions often require a protic solvent, suggesting an in-situ formation of hydrogen cyanide. thieme-connect.de Developing catalysts that can directly utilize TMSCN or other less hazardous cyanide surrogates under milder and more controlled conditions is a critical goal. Furthermore, the exploration of organocatalysis, which avoids the use of potentially toxic and expensive metals, is an area ripe for investigation in the context of synthesizing derivatives of this compound.

| Catalyst System | Key Features | Potential Research Direction |

| Zirconium Complex | Effective for asymmetric synthesis of α-aminonitriles. thieme-connect.dethieme-connect.de | Improving catalyst turnover and expanding substrate scope to more complex trifluoromethylated imines. |

| Indium(III) Chloride | Catalyzes the Strecker reaction in organic solvents. thieme-connect.de | Investigating the mechanism to enhance diastereoselectivity and enantioselectivity. |

| Nonmetallic Catalysts | Offers a potentially more sustainable and cost-effective approach. thieme-connect.de | Designing novel organocatalysts for the asymmetric cyanation of trifluoromethylated imines. |

Exploration of Unprecedented Reaction Pathways and Cascade Sequences

Beyond its role in established reactions, this compound and its derivatives hold the potential for unprecedented reaction pathways. A notable area of future research is the development of radical-triggered relay processes. For example, a copper-catalyzed alkene-trifluoromethylation has been shown to trigger a nitrile insertion and remote functionalization sequence, leading to the synthesis of diverse trifluoromethylated azaheterocycles. nih.gov This type of "interrupted" difunctionalization, where an iminyl radical intermediate is formed, opens up new avenues for constructing complex heterocyclic frameworks. nih.gov Future work will likely focus on expanding the scope of these cascade reactions to include a wider range of alkenes and nitrile-containing compounds, including those derived from this compound.

The exploration of cycloaddition reactions is another promising frontier. Trifluoromethylnitrones, which can be conceptually related to the reactivity of nitriles, are valuable precursors in [3+2] cycloaddition reactions for synthesizing medicinally important trifluoromethylated heterocycles. rsc.org Investigating analogous cycloaddition pathways involving this compound or its activated derivatives could lead to the discovery of novel heterocyclic scaffolds with unique biological or material properties.

Design of Next-Generation Fluorinated Building Blocks based on this Scaffold

The trifluoromethyl group is a key pharmacophore in many modern drugs, and building blocks containing this moiety are in high demand. This compound serves as a foundational scaffold for the design of next-generation fluorinated building blocks. Its structure offers multiple points for chemical modification, allowing for the introduction of diverse functional groups.

Future research will focus on transforming the nitrile and phenyl groups into a variety of other functionalities. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, each transformation yielding a new class of fluorinated building blocks. Similarly, the phenyl group can be functionalized through electrophilic aromatic substitution or cross-coupling reactions to introduce further diversity. The resulting molecules, such as trifluoromethylated amino acids, diamines, and functionalized aromatic compounds, will be valuable additions to the synthetic chemist's toolbox for drug discovery and materials science. Trifluoromethylnitrones, for instance, are versatile precursors for a range of trifluoromethylated heterocycles like isoxazolidines and aziridines. rsc.org

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

One major application is in computer-aided synthesis planning (CASP). nih.govacs.org By training algorithms on vast datasets of known chemical reactions, CASP tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound. nih.govacs.org These programs can help chemists navigate the complex landscape of possible reactions and identify the most promising pathways for laboratory investigation. nih.gov

Addressing Scalability and Industrial Relevance of Synthetic Protocols in an Academic Context

A critical aspect of modern chemical research is the development of synthetic protocols that are not only efficient and selective but also scalable and industrially viable. researchgate.net While academic research often focuses on novel transformations on a small scale, the ability to produce a compound on a larger, preparative scale is essential for its practical application. researchgate.netnih.gov

Future research on this compound and its derivatives must address the challenges of scalability. This includes the development of robust and cost-effective synthetic methods that use readily available starting materials and reagents. acs.org The use of flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is a promising approach for scaling up chemical processes safely and efficiently. nih.gov

Moreover, the principles of green chemistry, such as minimizing waste, using less hazardous chemicals, and improving energy efficiency, should be integrated into the design of synthetic routes from the outset. By considering the industrial relevance and environmental impact of their work, academic researchers can ensure that their discoveries have a real-world impact. Demonstrating the scalability of a new synthetic method, for instance through gram-scale synthesis, significantly enhances its value and potential for adoption by the pharmaceutical and chemical industries. nih.govacs.org

Q & A

Basic: What are the recommended synthetic routes for 3,3,3-Trifluoro-2-phenylpropanenitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of trifluoromethyl-substituted nitriles often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-(4-Fluorophenoxy)propanenitrile () are synthesized via nucleophilic aromatic substitution using nitrile-containing intermediates. For this compound, a plausible route is the reaction of benzaldehyde derivatives with trifluoromethyl acetonitrile under basic conditions. Optimization should focus on:

- Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification: Employ column chromatography with silica gel and ethyl acetate/hexane eluents for high purity .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- ¹⁹F NMR: The trifluoromethyl group exhibits distinct triplet signals near -60 ppm (J = 10–12 Hz), confirming substitution patterns.

- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm) and nitrile-adjacent protons (δ 3.5–4.0 ppm) aid structural assignment.

- Mass Spectrometry (HRMS): Look for molecular ion peaks at m/z 199.05 (C₁₀H₆F₃N) with isotopic patterns consistent with fluorine.

- IR Spectroscopy: A sharp C≡N stretch near 2240 cm⁻¹ confirms the nitrile group .

Basic: How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

The electron-withdrawing trifluoromethyl group enhances hydrolytic stability but may reduce thermal resilience. Experimental design should include:

- pH Stability Tests: Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC.

- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C expected).

- Storage Recommendations: Store under inert gas (N₂/Ar) at -20°C to prevent moisture-induced hydrolysis .

Advanced: What mechanistic insights explain the stereochemical outcomes in derivatives of this compound?

Methodological Answer:

Stereoselectivity in derivatives (e.g., chiral analogs) can arise from transition-state stabilization. For example, enzymatic catalysis ( ) leverages active-site residues to stabilize specific enantiomers. To study this:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for competing pathways.

- Chiral HPLC: Resolve enantiomers using columns like Chiralpak IA and correlate elution order with calculated configurations .

Advanced: How can computational chemistry predict the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer:

Density Functional Theory (DFT) simulations are critical:

- Electrostatic Potential Maps: Visualize electron-deficient regions near the trifluoromethyl group, guiding predictions of nucleophilic attack sites.

- HOMO-LUMO Analysis: Calculate energy gaps to assess susceptibility to electrophilic or radical reactions.

- Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate reaction environments. Validate with experimental kinetics from analogous compounds ( ) .

Advanced: How should researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy) for trifluoromethyl-containing compounds?

Methodological Answer:

Contradictions often stem from experimental setups or computational approximations. Mitigation strategies include:

- Cross-Validation: Compare data from multiple techniques (e.g., calorimetry vs. computational ΔfH° values from NIST databases).

- Error Analysis: Quantify uncertainties in calorimetric measurements (±5 kJ/mol typical) and computational methods (e.g., basis set limitations).

- Benchmark Studies: Use reference compounds with well-established data (e.g., 3,3,3-Trifluoropropene, ) to calibrate instruments or models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.